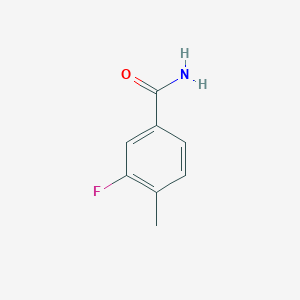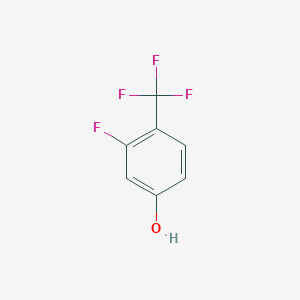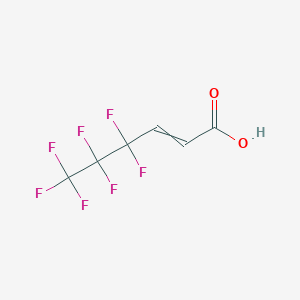
6-(Trifluoromethyl)quinolin-4-ol
説明
6-(Trifluoromethyl)quinolin-4-ol is a derivative of quinoline, substituted with a trifluoromethyl group . It has a molecular weight of 213.156 Da .
Molecular Structure Analysis
The molecular formula of this compound is C10H6F3NO . The InChI code is 1S/C10H6F3NO/c11-7-4-5(10(12,13)14)3-6-8(16)1-2-15-9(6)7/h1-4H,(H,15,16) .科学的研究の応用
Synthesis and Characterization
Synthesis in Metallophthalocyanines : 6-(Trifluoromethyl)quinolin-4-ol and its derivatives play a role in the synthesis of novel peripheral and non-peripheral zinc and cobalt phthalocyanines. These compounds have been characterized for their aggregation properties in various solvents, providing insights into their potential applications in materials science and nanotechnology (Bıyıklıoğlu & Acar, 2012).
Photophysical Properties : Studies involving derivatives of 8-hydroxyquinoline, which is structurally similar to this compound, have explored their electronic structures and photophysical properties using methods like density functional theory. These studies are crucial for understanding the potential of such compounds in optoelectronic applications (Suliman, Al-Nafai, & Al-Busafi, 2014).
Antimicrobial Activity : Several studies have synthesized derivatives of this compound to test their antimicrobial activities. These compounds exhibit significant antibacterial and antifungal properties, making them potential candidates for drug development (Holla et al., 2005; Holla et al., 2006; Garudachari et al., 2014; Eswaran, Adhikari, & Shetty, 2009).
Photocatalysis : Research has been conducted on visible-light-induced perfluoroalkylaion of quinolin-4-ol, which is closely related to this compound. This research is significant for the development of efficient photocatalytic methods in organic synthesis (Li et al., 2019).
Molecular Modification and Complex Formation
Synthesis of Complexes : Studies have focused on the synthesis of complexes involving quinolin-8-ol derivatives. These complexes exhibit properties like aggregation-induced emission enhancement, which can be leveraged in the fields of material science and sensor technology (Chu et al., 2018).
Functionalization of Quinolines : Research into the direct metalation and subsequent functionalization of trifluoromethyl-substituted quinolines, including derivatives similar to this compound, has provided new pathways for the synthesis of various quinoline-based compounds. This work is vital for the development of new synthetic strategies in organic chemistry (Schlosser & Marull, 2003).
作用機序
Target of Action
6-(Trifluoromethyl)quinolin-4-ol is a derivative of quinoline . Quinoline compounds are known to possess a wide variety of biological activities, including antibacterial and antitubercular potential . They are known to be active against bacterial strains including Acinetobacter baumanii, Escherichia coli, and Staphylococcus aureus .
Mode of Action
Quinoline compounds are known to interact with various targets in bacterial cells, leading to their antibacterial activity .
Biochemical Pathways
Quinoline compounds are known to interfere with various biochemical pathways in bacteria, leading to their antibacterial and antitubercular effects .
Result of Action
Quinoline compounds are known to exhibit antibacterial and antitubercular activities .
特性
IUPAC Name |
6-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)6-1-2-8-7(5-6)9(15)3-4-14-8/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIVPELVRVTMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379406 | |
| Record name | 6-(Trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49713-51-1 | |
| Record name | 6-(Trifluoromethyl)-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49713-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 49713-51-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[1,1'-Biphenyl]-4,4'-dicarboxamide](/img/structure/B1333288.png)
![5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole](/img/structure/B1333293.png)


![N-[4-(chloroacetyl)benzyl]acetamide](/img/structure/B1333316.png)


